![molecular formula C6H9ClN2 B1354436 5-chloro-3-ethyl-1-methyl-1H-pyrazole CAS No. 29938-63-4](/img/structure/B1354436.png)
5-chloro-3-ethyl-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-3-ethyl-1-methyl-1H-pyrazole” is a chemical compound that is an effective synthetic reagent used for the synthesis of antimicrobial and antimicrobial compounds . It is also known as "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid" .
Synthesis Analysis
The synthesis of “5-chloro-3-ethyl-1-methyl-1H-pyrazole” involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base to yield 4-chloro-3-ethyl-1-methylpyrazole. Then, using malodorous acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Chemical Reactions Analysis
Pyrazoles, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis
“5-chloro-3-ethyl-1-methyl-1H-pyrazole” appears as colorless to light yellow crystals or crystalline powder. It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water. It is stable under normal temperature and pressure .Scientific Research Applications
Medicinal Chemistry
Pyrazoles, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .
Drug Discovery
The pyrazole nucleus is often used as a scaffold in the synthesis of bioactive chemicals . The unique structure of “5-chloro-3-ethyl-1-methyl-1H-pyrazole” could potentially make it a valuable component in the development of new drugs .
Agrochemistry
Pyrazoles are also used in agrochemistry . Given the broad biological activity of pyrazoles, “5-chloro-3-ethyl-1-methyl-1H-pyrazole” could potentially be used in the development of new pesticides or herbicides .
Coordination Chemistry
In coordination chemistry, pyrazoles are often used as ligands . The nitrogen atoms in the pyrazole ring can coordinate to a metal center, forming a complex. “5-chloro-3-ethyl-1-methyl-1H-pyrazole” could potentially be used in this way .
Organometallic Chemistry
Pyrazoles, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, can also find applications in organometallic chemistry . They can act as bridging ligands in the formation of organometallic complexes .
Green Synthesis
The synthesis of pyrazole derivatives, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, can be achieved through green synthesis methods . These methods are environmentally friendly and could potentially be used to produce “5-chloro-3-ethyl-1-methyl-1H-pyrazole” in a sustainable way .
Safety And Hazards
“5-chloro-3-ethyl-1-methyl-1H-pyrazole” should be treated as an organic compound. When handling it correctly, protective gloves and goggles should be worn. Avoid prolonged or frequent contact with this compound, and avoid inhaling its dust or solution. It should be stored in a sealed container, away from oxidants and strong acids or bases. If skin or eye contact occurs, rinse immediately with plenty of water and seek medical help .
properties
IUPAC Name |
5-chloro-3-ethyl-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-3-5-4-6(7)9(2)8-5/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZMBFVRHGIIGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476274 |
Source
|
Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-ethyl-1-methyl-1H-pyrazole | |
CAS RN |
29938-63-4 |
Source
|
Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.